Benzyl (5-(2,5-dioxomorpholino)pentyl)carbamate
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Overview
Description
Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate is a chemical compound with the molecular formula C17H22N2O5 and a molecular weight of 334.37 g/mol It is characterized by the presence of a benzyl group, a morpholino ring, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate typically involves the reaction of benzyl chloroformate with 5-(3,6-dioxomorpholino)pentylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to achieve high efficiency and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives or carbamates.
Scientific Research Applications
Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 5-(2,5-dioxomorpholino)pentylcarbamate
- Benzyl 5-(3,6-dioxo-1,2-oxazinan-2-yl)pentylcarbamate
Uniqueness
Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate is unique due to its specific structural features, such as the presence of a morpholino ring and a carbamate linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H22N2O5 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzyl N-[5-(2,5-dioxomorpholin-4-yl)pentyl]carbamate |
InChI |
InChI=1S/C17H22N2O5/c20-15-13-23-16(21)11-19(15)10-6-2-5-9-18-17(22)24-12-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,22) |
InChI Key |
BIMMQFFXWILZHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC(=O)N1CCCCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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